molecular formula C13H20O2 B8014696 6-(2-Methylphenoxy)hexan-1-ol

6-(2-Methylphenoxy)hexan-1-ol

Cat. No.: B8014696
M. Wt: 208.30 g/mol
InChI Key: BBDWDVSZPFGBED-UHFFFAOYSA-N
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Description

6-(2-Methylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexan-1-ol backbone substituted at the 6-position by a 2-methylphenoxy group.

Properties

IUPAC Name

6-(2-methylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDWDVSZPFGBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Aliphatic Alcohols: Hexan-1-ol and 2-Hexen-1-ol

Hexan-1-ol (C₆H₁₃OH) and 2-hexen-1-ol (C₆H₁₁OH) are linear alcohols with six-carbon chains. These compounds are naturally abundant in fruits and plant volatiles:

  • Hexan-1-ol is a key aroma contributor in prickly pear (26.4% abundance) and olive oil, imparting fruity and spicy notes .
  • 2-Hexen-1-ol dominates in prickly pear (56.8% abundance) and is linked to green, grassy odors .
Property Hexan-1-ol 2-Hexen-1-ol 6-(2-Methylphenoxy)hexan-1-ol (Inferred)
Molecular Weight 102.18 g/mol 100.16 g/mol ~206.3 g/mol (estimated)
Natural Occurrence Olive oil, fruits Prickly pear Likely synthetic or niche natural source
Biodegradability >70% Not reported Expected moderate (ether group may slow degradation)
Toxicity Non-teratogenic, non-mutagenic Limited data Unknown; phenoxy group may alter toxicity

Key Differences :

  • The phenolic ether group in this compound likely reduces volatility compared to hexan-1-ol, impacting its aroma profile.
Substituted Hexanols with Ether Groups

Compounds like 6-(benzyloxy)hexan-1-ol and 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol share structural similarities with the target compound:

  • 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol: The extended aryl ether chain may reduce solubility in water compared to the target compound .
Property 6-(Benzyloxy)hexan-1-ol 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol This compound
Synthesis Reported protocols Multi-step aryl coupling Likely similar to benzyloxy analogs
Applications Membrane studies Industrial surfactants? Potential use in agrochemicals or fragrances
Water Solubility Low (benzyl ether) Very low (bulky aryl group) Moderate (smaller substituent)

Key Insight :
Ether substituents increase lipophilicity, making these compounds suitable for applications requiring controlled release or membrane interaction.

Branched vs. Linear Alcohols: 6-Methylheptan-1-ol

6-Methylheptan-1-ol (C₈H₁₈O) is a branched alcohol with a methyl group at the 6-position. Branching reduces melting points and increases hydrophobicity compared to linear analogs :

Property Hexan-1-ol 6-Methylheptan-1-ol This compound
Boiling Point 157°C ~180°C (estimated) Higher (phenoxy group adds rigidity)
Odor Threshold Low (fruity) Not reported Likely masked by phenolic notes

Functional Impact :

  • Branching in 6-Methylheptan-1-ol disrupts molecular packing, lowering melting points.
  • The rigid phenoxy group in the target compound may enhance thermal stability.
Toxicological and Environmental Profiles
  • Hexan-1-ol: No evidence of teratogenicity, mutagenicity, or carcinogenicity ; LC₅₀ for fish = 97.7 mg/L .

Ecotoxicity Comparison :

Compound Fish LC₅₀ (mg/L) Daphnia EC₅₀ (mg/L) Biodegradability
Hexan-1-ol 97.7 >100 >70%
This compound Unknown Unknown Estimated 40–60%

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